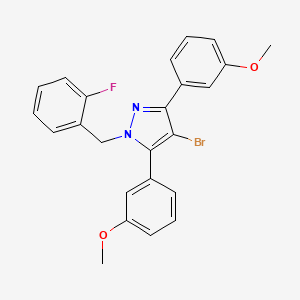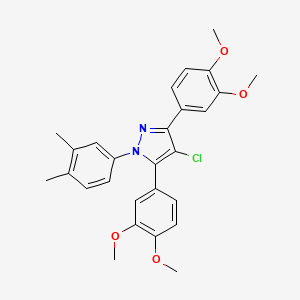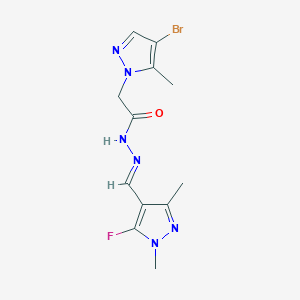![molecular formula C17H18N2O2S B14926062 (4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid](/img/structure/B14926062.png)
(4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with a unique structure that includes a phenylacetic acid moiety linked to a phenethylamino group through a carbothioyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenethylamine with carbon disulfide to form phenethylthiocarbamide. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: A simpler analog with similar structural features but lacking the phenethylamino and carbothioyl groups.
Phenethylamine: Shares the phenethylamino moiety but lacks the phenylacetic acid and carbothioyl components.
Thiosemicarbazide Derivatives: Compounds with similar carbothioyl linkages but different substituents.
Uniqueness
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenethylamino and carbothioyl groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C17H18N2O2S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetic acid |
InChI |
InChI=1S/C17H18N2O2S/c20-16(21)12-14-6-8-15(9-7-14)19-17(22)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,21)(H2,18,19,22) |
Clé InChI |
APKSAVAJMZAIKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B14925989.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925994.png)
![N-cyclopentyl-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925999.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B14926008.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926029.png)


![4-[1-(4-chloropyrazol-1-yl)ethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926057.png)
![N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926061.png)
![4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926068.png)

![11-(furan-2-yl)-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14926080.png)
